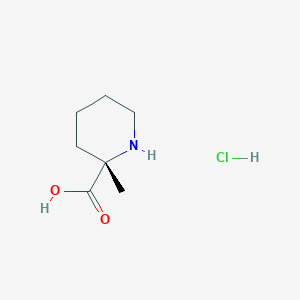

(S)-2-methylpiperidine-2-carboxylic acid hydrochloride

Overview

Description

“2-methylpiperidine” is a type of organic compound known as a piperidine, which is a six-membered ring with one nitrogen atom and five carbon atoms . “2-carboxylic acid” refers to a carboxylic acid functional group, which consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group . “Hydrochloride” refers to the salt that is formed when hydrochloric acid reacts with an organic base .

Synthesis Analysis

The synthesis of such compounds typically involves complex organic reactions. Unfortunately, without specific literature or resources detailing the synthesis of “(S)-2-methylpiperidine-2-carboxylic acid hydrochloride”, it’s challenging to provide a detailed synthesis analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions occur. Unfortunately, without specific information, it’s challenging to provide a detailed chemical reactions analysis .Scientific Research Applications

Conformational Studies and Rotational Barriers

A detailed study explored the conformers and rotamers of isostructural N-methylpiperidine betaine hydrochloride and related compounds, focusing on the effects of electrostatic attraction on rotation barriers. This research utilized B3LYP/6-31G(d,p) level theory to investigate the structure and rotational barriers, revealing significant electrostatic interactions between charged groups that influence the molecule's conformations and energy barriers. These findings provide insight into the molecular behavior of similar compounds in various chemical environments (Szafran, Koput, & Dega-Szafran, 2005).

Crystal Structure Analysis

Research on the crystal structure of bis(N-methylpiperidine betaine) hydroiodide contributed to understanding how molecular structure is influenced by different anions. This study demonstrated the formation of dimeric cations through specific hydrogen bonds, indicating the complex interactions within crystalline forms of N-methylpiperidine derivatives. Such structural insights are crucial for designing new materials and understanding molecular interactions in solid states (Dega-Szafran, Szafran, Dulewicz, Addlagatta, & Jaskólski, 2004).

Chemical Synthesis and Applications

The vinylfluoro group was investigated as an acetonyl cation equivalent in the stereoselective synthesis of 4-hydroxy pipecolic acid derivatives. This research highlighted the unique reactivity of the vinylfluoro group under acidic conditions, contrasting with vinylchloro and vinylbromo groups. The pipecolic acid derivative produced in this study serves as a building block for further chemical synthesis, showcasing the utility of (S)-2-methylpiperidine-2-carboxylic acid hydrochloride in complex organic synthesis (Purkayastha, Shendage, Froehlich, & Haufe, 2010).

Investigation of Molecular Interactions

Further investigations into the influence of halide anions on molecular structures of similar compounds revealed how different anions affect the conformation and interactions within molecules. This study used crystal structure analysis and theoretical calculations to explore the effects of electrostatic interactions on molecular conformation, providing insights relevant to the design and synthesis of molecularly targeted chemical compounds (Szafran, Dega-Szafran, Jaskólski, Addlagatta, & Dulewicz, 2005).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(2S)-2-methylpiperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-7(6(9)10)4-2-3-5-8-7;/h8H,2-5H2,1H3,(H,9,10);1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYPMNONXCCODR-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCN1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCCN1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

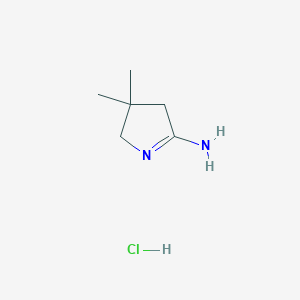

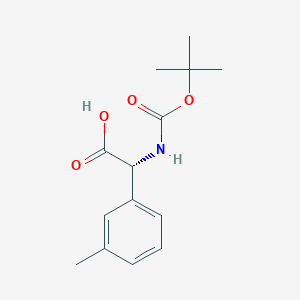

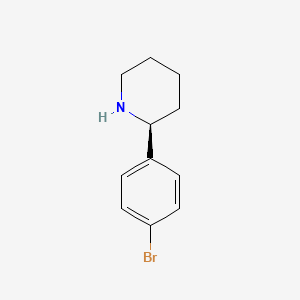

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3092533.png)

![Methyl 4,4-dimethyl-2-[(trifluoromethylsulfonyl)oxy]cyclohex-1-ene-1-carboxylate](/img/structure/B3092543.png)

![2-[(Propylamino)methyl]phenol hydrochloride](/img/structure/B3092555.png)

![tert-Butyl (2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate](/img/structure/B3092576.png)

![ethyl 2-[(E)-[(dimethylamino)methylidene]amino]-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate](/img/structure/B3092583.png)

![(2E)-3-[(4-ethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B3092596.png)